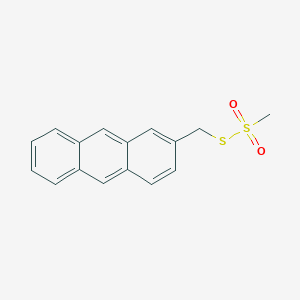
2-Anthracenylmethyl Methanesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenylmethyl Methanesulfonothioate typically involves the reaction of anthracenylmethyl chloride with methanesulfonothioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-Anthracenylmethyl Methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Anthracenylmethyl Methanesulfonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Anthracenylmethyl Methanesulfonothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 2-Anthracenylmethyl Methanesulfonate
- 2-Anthracenylmethyl Sulfonothioate
- 2-Anthracenylmethyl Sulfonate
Uniqueness
2-Anthracenylmethyl Methanesulfonothioate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions. Its methanesulfonothioate group provides distinct reactivity compared to other similar compounds .
属性
分子式 |
C16H14O2S2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-(methylsulfonylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14O2S2/c1-20(17,18)19-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,11H2,1H3 |
InChI 键 |
BKWQZWBJPJHZHZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)SCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


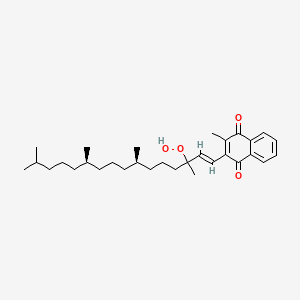

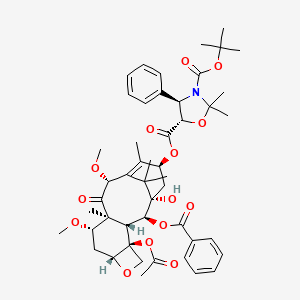


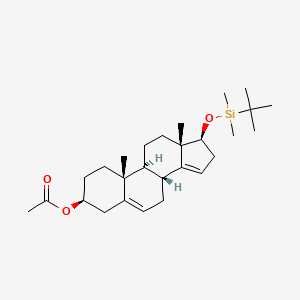



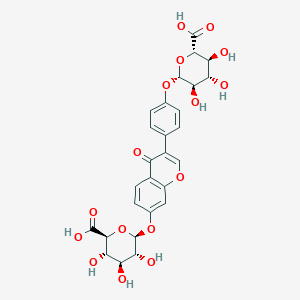



![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
